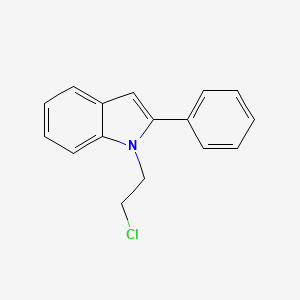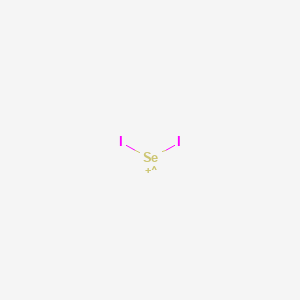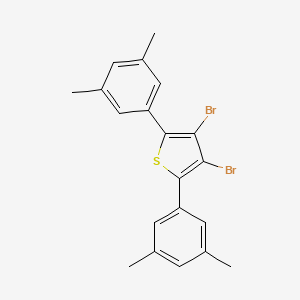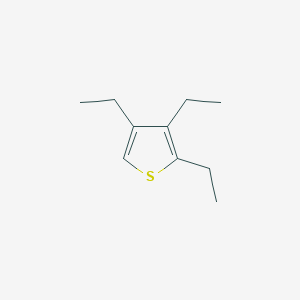![molecular formula C26H22F9O4P B14191841 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate CAS No. 846543-02-0](/img/structure/B14191841.png)
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate is a chemical compound known for its unique structural properties It consists of a phenyl ring substituted with a nonafluorobutyl group and a butyl chain, which is further connected to a diphenyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate typically involves the reaction of 4-(nonafluorobutyl)phenylboronic acid with butyl bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting intermediate is then reacted with diphenyl phosphorochloridate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can yield the corresponding alcohols and phosphines.
Substitution: The phenyl and butyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphates and phenols.
Reduction: Alcohols and phosphines.
Substitution: Substituted phenyl and butyl derivatives.
Scientific Research Applications
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The diphenyl phosphate group can participate in phosphorylation reactions, affecting enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Triphenyl phosphate: A widely used flame retardant and plasticizer.
Trixylenyl phosphate: Known for its use in hydraulic fluids and lubricants.
Butylated phenyl phosphate: Utilized in similar applications as 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate.
Uniqueness: this compound is unique due to the presence of the nonafluorobutyl group, which imparts distinct hydrophobic and chemical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Properties
CAS No. |
846543-02-0 |
|---|---|
Molecular Formula |
C26H22F9O4P |
Molecular Weight |
600.4 g/mol |
IUPAC Name |
1-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phenyl]butyl diphenyl phosphate |
InChI |
InChI=1S/C26H22F9O4P/c1-2-9-22(39-40(36,37-20-10-5-3-6-11-20)38-21-12-7-4-8-13-21)18-14-16-19(17-15-18)23(27,28)24(29,30)25(31,32)26(33,34)35/h3-8,10-17,22H,2,9H2,1H3 |
InChI Key |
BSJHHWZXSDOVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)



![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)


![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)


![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)
